molecular formula C11H10N2O2 B1424314 Ethyl 1,7-naphthyridine-2-carboxylate CAS No. 250674-53-4

Ethyl 1,7-naphthyridine-2-carboxylate

Cat. No. B1424314
M. Wt: 202.21 g/mol
InChI Key: VZLMYXFLIYXAQW-UHFFFAOYSA-N
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Description

Ethyl 1,7-naphthyridine-2-carboxylate is an organic heterocyclic compound. It’s a derivative of naphthyridine, a class of compounds that have been of considerable interest due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of research for many years. Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular formula of Ethyl 1,7-naphthyridine-2-carboxylate is C11H10N2O2. Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1,7-naphthyridine-2-carboxylate is 202.21 g/mol. The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 1,7-naphthyridine-2-carboxylate is utilized as a precursor in synthesizing various substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, which are of interest due to their diverse chemical properties and potential applications (Plisson & Chenault, 2001).

  • Microwave-assisted synthesis methods have been developed for ethyl 1,7-naphthyridine-2-carboxylate derivatives, simplifying and expediting the production of compounds that are crucial for the preparation of naphthyridone derivatives with broad biological activity (Leyva-Ramos et al., 2017).

  • Ethyl 1,7-naphthyridine-2-carboxylate has been used to create novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines, exhibiting antibacterial activity and representing a significant advance in antibacterial compound development (Mogilaiah et al., 2003).

Chemical Transformation and Modification

  • Ethyl 1,7-naphthyridine-2-carboxylate is employed in various chemical transformations, such as the creation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, through processes involving masking, deprotonation, and selenation (Kiely, 1991).

  • It has been transformed into 5-arylanthra[2,1-c][2,7]naphthyridine derivatives through a three-component reaction catalyzed by iodine, demonstrating the versatility of ethyl 1,7-naphthyridine-2-carboxylate in synthesizing complex heterocyclic compounds (Jiang et al., 2012).

Biological Activity and Medicinal Chemistry

  • Ethyl 1,7-naphthyridine-2-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity on cholinesterases and neuroprotective profile, contributing to Alzheimer's disease research and potential treatments (de los Ríos et al., 2010).

  • Some derivatives have been investigated for their antibacterial properties, showcasing the compound's significance in developing new antibacterial agents (Santilli et al., 1975).

Safety And Hazards

The safety information available for a similar compound, Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate, indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Naphthyridine derivatives have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

properties

IUPAC Name

ethyl 1,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLMYXFLIYXAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699667
Record name Ethyl 1,7-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,7-naphthyridine-2-carboxylate

CAS RN

250674-53-4
Record name Ethyl 1,7-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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